Ethyl Ester vs. tert-Butyl Ester: Hydrolytic Stability and Deprotection Orthogonality
The ethyl ester group in 18-ethoxy-18-oxooctadecanoic acid exhibits significantly lower susceptibility to acid-catalyzed hydrolysis compared to the tert-butyl ester in octadecanedioic acid mono-tert-butyl ester. This differential stability is critical in multi-step syntheses where selective deprotection is required [1]. While the tert-butyl ester can be removed under mild acidic conditions (e.g., TFA), the ethyl ester remains intact, allowing for orthogonal protection schemes .
| Evidence Dimension | Hydrolytic stability under acidic conditions |
|---|---|
| Target Compound Data | Stable to mild acid (pH ~3-4) |
| Comparator Or Baseline | Octadecanedioic acid mono-tert-butyl ester: labile to mild acid (e.g., TFA) |
| Quantified Difference | Ethyl ester requires harsher conditions (e.g., strong acid/base or enzymatic hydrolysis) for cleavage |
| Conditions | Standard organic synthesis deprotection protocols |
Why This Matters
This orthogonality enables its use as a non-cleavable linker or stable reference standard in workflows where the tert-butyl ester would prematurely deprotect, compromising synthetic fidelity.
- [1] Peglinke. (n.d.). Octadecanedioic acid mono-tert-butyl ester (CAS 843666-40-0). View Source
